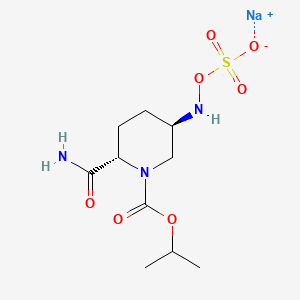
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate is a compound with a molecular formula of C6H12N3NaO5S and a molecular weight of 261.23 g/mol . This compound is under development and is related to the parent drug Avibactam Sodium . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry .
Preparation Methods
The synthesis of Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate involves several steps. Piperidine derivatives are typically synthesized through intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . One common method involves the reduction of quaternary pyridinium salts using catalysts such as Raney-Ni or sodium tetrahydroborate . Industrial production methods for this compound are still under development .
Chemical Reactions Analysis
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium cyanoborohydride for reduction and fluorine-containing quaternary ammonium salts for oxidative ring opening . The major products formed from these reactions are typically piperidine derivatives with different functional groups .
Scientific Research Applications
Piperidine derivatives, including Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate, have numerous applications in scientific research. They are used in the synthesis of pharmaceuticals, as they serve as important medicinal blocks for drug construction . These compounds are also studied for their biological activity and pharmacological applications, including potential use in the treatment of various diseases .
Mechanism of Action
The mechanism of action of Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways for this compound are still under investigation .
Comparison with Similar Compounds
Sodium ((3R,6S)-6-carbamoyl-1-(isopropoxycarbonyl)piperidin-3-yl)amino sulfate is unique among piperidine derivatives due to its specific structure and functional groups. Similar compounds include other piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These compounds share a common piperidine core but differ in their substituents and pharmacological properties .
Properties
Molecular Formula |
C10H18N3NaO7S |
|---|---|
Molecular Weight |
347.32 g/mol |
IUPAC Name |
sodium;[[(3R,6S)-6-carbamoyl-1-propan-2-yloxycarbonylpiperidin-3-yl]amino] sulfate |
InChI |
InChI=1S/C10H19N3O7S.Na/c1-6(2)19-10(15)13-5-7(12-20-21(16,17)18)3-4-8(13)9(11)14;/h6-8,12H,3-5H2,1-2H3,(H2,11,14)(H,16,17,18);/q;+1/p-1/t7-,8+;/m1./s1 |
InChI Key |
KTYHKYZSWAGLEQ-WLYNEOFISA-M |
Isomeric SMILES |
CC(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)N)NOS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC(C)OC(=O)N1CC(CCC1C(=O)N)NOS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















